N'-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-(3,4-Dichlorobenzylidene)-3-(2-phenyl)-1H-pyrazole-5-carbohydrazide
- N’-(3,4-Dichlorobenzylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(3,4-Dichlorobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of both naphthyl and pyrazole moieties. This combination might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H14Cl2N4O |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H14Cl2N4O/c22-17-8-5-13(9-18(17)23)12-24-27-21(28)20-11-19(25-26-20)16-7-6-14-3-1-2-4-15(14)10-16/h1-12H,(H,25,26)(H,27,28)/b24-12+ |
InChI Key |
QPWGFJNUNUFQRO-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.